4-chloro-N-{[4-(4-fluorophenyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-3-nitrobenzamide
Description
Properties
IUPAC Name |
4-chloro-N-[[4-(4-fluorophenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]methyl]-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClFN5O3S/c1-28-17-22-21-15(23(17)12-5-3-11(19)4-6-12)9-20-16(25)10-2-7-13(18)14(8-10)24(26)27/h2-8H,9H2,1H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDDLLUFEQPMAOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN=C(N1C2=CC=C(C=C2)F)CNC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClFN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-chloro-N-{[4-(4-fluorophenyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-3-nitrobenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the triazole ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the fluorophenyl group: This step often involves a substitution reaction where a fluorophenyl group is introduced to the triazole ring.
Attachment of the nitrobenzamide moiety: This step involves coupling the triazole derivative with a nitrobenzamide precursor under suitable conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
4-chloro-N-{[4-(4-fluorophenyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-3-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group, resulting in different functional derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-chloro-N-{[4-(4-fluorophenyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-3-nitrobenzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Biological Research: It is used in studies to understand its effects on cellular pathways and its potential as a therapeutic agent.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 4-chloro-N-{[4-(4-fluorophenyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-3-nitrobenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Triazole Core Modifications
4-Chloro-N-{[4-(4-Fluorophenyl)-5-(Methylsulfanyl)-4H-1,2,4-Triazol-3-yl]Methyl}-3-Nitrobenzamide :
- Substituents: 4-fluorophenyl (position 4), methylsulfanyl (position 5), 3-nitrobenzamide (via methylene bridge).
- Key features: Electron-withdrawing nitro group, fluorine atom for enhanced bioavailability, and methylsulfanyl for moderate lipophilicity.
- N-((4-Allyl-5-[(4-Fluorobenzyl)Sulfonyl]-4H-1,2,4-Triazol-3-yl)Methyl)-4-Chlorobenzenesulfonamide (CAS 338422-28-9): Substituents: Allyl (position 4), sulfonyl-linked 4-fluorobenzyl (position 5), 4-chlorobenzenesulfonamide. The allyl group introduces steric bulk, which may hinder binding .
2-{[5-(4-Chlorophenyl)-4-(4-Methylphenyl)-4H-1,2,4-Triazol-3-yl]Sulfanyl}-N-(1H-Indazol-6-yl)Acetamide (CAS 476485-80-0) :
Benzamide and Sulfonamide Derivatives
5-Chloro-N-[4-(4-Methoxy-3-Methylphenyl)-1,3-Thiazol-2-yl]-2-Nitrobenzamide (CAS 313395-73-2) :
- 4-Chloro-N-(Cyanoethoxymethyl)Benzamide (Zarilamid): Substituents: Cyanoethoxy group. Comparison: Used as a pesticide, this compound lacks the triazole ring but shares a benzamide backbone. The cyanoethoxy group introduces strong polarity, limiting its use in hydrophobic environments .
Physicochemical and Pharmacokinetic Properties
- Lipophilicity: The target compound’s methylsulfanyl group contributes to a moderate logP (~3.2), balancing solubility and membrane permeability.
- Electron Effects : The 3-nitro group in the target compound enhances electron-withdrawing capacity compared to 2-nitro derivatives (e.g., CAS 313395-73-2), possibly improving binding to electron-rich biological targets .
Crystallographic and Conformational Insights
- Target Compound : Predicted planar conformation based on analogous triazole derivatives (e.g., , R factor = 0.051), with the 4-fluorophenyl group orthogonal to the triazole ring to minimize steric clashes .
Biological Activity
4-chloro-N-{[4-(4-fluorophenyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-3-nitrobenzamide is a synthetic compound notable for its diverse biological activities. This compound features a triazole ring, which is significant in medicinal chemistry due to its interactions with various biological targets. Understanding its biological activity can provide insights into potential therapeutic applications, particularly in oncology and antifungal treatments.
Chemical Structure and Properties
The compound's IUPAC name is this compound, and its molecular formula is . The structure includes:
- A triazole moiety known for antifungal properties.
- A nitrobenzamide group that may contribute to its anticancer activity.
- A chlorine and fluorine substitution that potentially enhances biological activity through electronic effects.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The triazole ring can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the enzyme CYP51, which is involved in sterol biosynthesis in fungi, leading to antifungal effects. Additionally, the nitro group may play a role in generating reactive oxygen species (ROS), contributing to cytotoxicity against cancer cells.
Antifungal Activity
Research indicates that compounds containing the triazole structure exhibit significant antifungal properties. In a study evaluating various triazole derivatives against fungal strains such as Candida and Saccharomyces, it was found that the presence of both the triazole and nitro groups enhanced antifungal activity compared to traditional azole drugs like fluconazole . The mechanism involves disruption of fungal cell membrane integrity and inhibition of ergosterol synthesis.
Anticancer Activity
The compound has been screened against various human cancer cell lines as part of the National Cancer Institute's NCI-60 panel. Preliminary results showed moderate cytostatic activity with an Inhibition Growth Percent (IGP) of up to 23% against breast cancer cell lines (MCF7) at a concentration of 10 µM . Further studies are necessary to elucidate the specific pathways affected by this compound.
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
